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molecular formula C18H14ClNO3 B1337817 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one CAS No. 63404-86-4

8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one

Cat. No. B1337817
M. Wt: 327.8 g/mol
InChI Key: AUFKEUKWVZCLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05750701

Procedure details

A solution of 5-acetyl-8-benzyloxycarbostyril (1.75 g, 6 mMol) in 1,2-dichloroethane (60 ml)/methanol (40 ml) and benzyltrimethylammonium dichloroiodate (4.2 g, 12 mMol) was heated at 60° C. under an argon atmosphere for 2 hours.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[C:10]2[C:5]=1[CH:6]=[CH:7][C:8](=[O:22])[NH:9]2)(=[O:3])[CH3:2].CO.I([Cl:28])(=O)=O.I(Cl)(=O)=O.C([N+](C)(C)C)C1C=CC=CC=1>ClCCCl>[CH2:15]([O:14][C:11]1[CH:12]=[CH:13][C:4]([C:1](=[O:3])[CH2:2][Cl:28])=[C:5]2[C:10]=1[NH:9][C:8](=[O:22])[CH:7]=[CH:6]2)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
C(C)(=O)C1=C2C=CC(NC2=C(C=C1)OCC1=CC=CC=C1)=O
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Name
Quantity
4.2 g
Type
reactant
Smiles
I(=O)(=O)Cl.I(=O)(=O)Cl.C(C1=CC=CC=C1)[N+](C)(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=C2C=CC(NC12)=O)C(CCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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